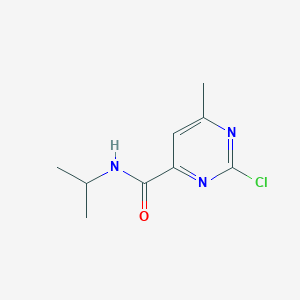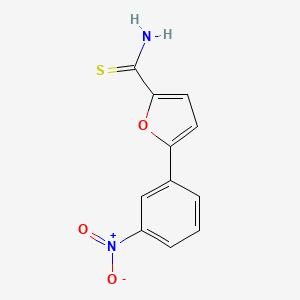
3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a unique structure with an oxazolidinone ring fused to a phenyl group substituted with an amino and a methoxy group. Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-3-methoxybenzaldehyde with an appropriate isocyanate to form the corresponding oxazolidinone. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different oxidation states, while substitution reactions can produce a variety of substituted oxazolidinones .
Aplicaciones Científicas De Investigación
3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is achieved by binding to the peptidyl transferase center of the ribosome, preventing the formation of the initiation complex and subsequent protein elongation . This unique mechanism makes oxazolidinones effective against a wide range of Gram-positive bacteria, including those resistant to other antibiotics .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone with enhanced potency and a broader spectrum of activity.
Contezolid: A newer oxazolidinone derivative with promising antibacterial properties.
Uniqueness
3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one stands out due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of both amino and methoxy groups provides unique opportunities for further functionalization and derivatization, making it a versatile compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
3-(4-amino-3-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H12N2O3/c1-14-9-6-7(2-3-8(9)11)12-4-5-15-10(12)13/h2-3,6H,4-5,11H2,1H3 |
Clave InChI |
VSFJWTCMDKTKGK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N2CCOC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



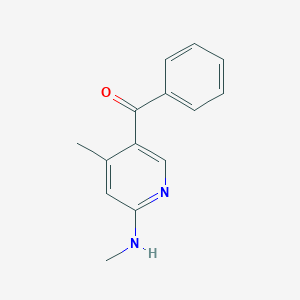
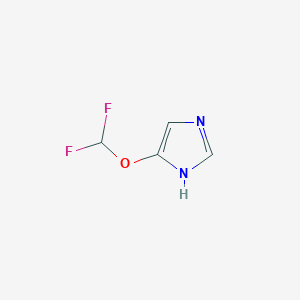
![4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11807395.png)
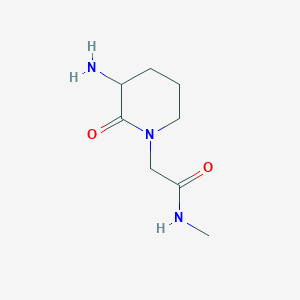

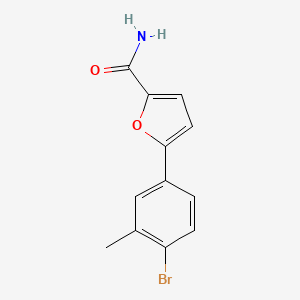



![5,6-Dimethoxy-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11807434.png)
